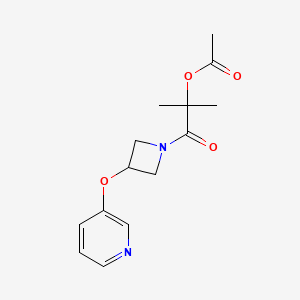

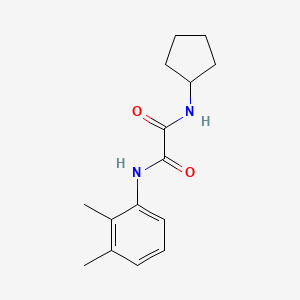

![molecular formula C17H18N4OS B2378783 2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 379239-62-0](/img/structure/B2378783.png)

2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone” is a chemical compound with the linear formula C20H15F3N4OS . It has a molecular weight of 416.428 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A significant portion of the research on this compound is dedicated to exploring its versatility in synthesizing a variety of heterocyclic compounds. For instance, the preparation and reactions of salts and ylides derived from triazoloquinolines with methyl propiolate have been described, leading to the synthesis of pyrroloquinolines, indicating its utility in generating novel heterocyclic structures (Abarca, Ballesteros, & Houari, 1997). Additionally, the regioselective synthesis of quinoline-based triazoloquinoline derivatives through one-pot, three-component reactions showcases the compound's role in constructing fused tricyclic heterocycles, highlighting its potential in medicinal chemistry and drug discovery (Ladani & Patel, 2015).

Anticancer Activity

Research has also focused on evaluating the anticancer activity of derivatives of this compound. A study on the synthesis of 1,2,4-triazoloquinoline-derived ureas and their evaluation against human neuroblastoma and colon carcinoma cell lines revealed that certain derivatives exhibit significant cytotoxicity, suggesting their potential as anticancer agents (Reddy et al., 2015).

Emission Tuning in Re(I) Complexes

The compound's utility extends to the field of materials science, where its derivatives have been used in tuning the emission properties of Re(I) complexes. By expanding heterocyclic ligands and introducing perfluorinated ligands, researchers have achieved increased emission lifetimes, indicating potential applications in light-emitting devices and sensors (Abramov et al., 2017).

Antibacterial and Other Biological Activities

Some derivatives have been explored for their antibacterial properties, with certain compounds showing higher activity against specific bacterial strains compared to commercial antibiotics. This highlights the compound's potential in addressing antibiotic resistance and developing new antibacterial agents (Sadana, Mirza, Aneja, & Prakash, 2003). Additionally, the synthesis of novel polycyclic pyrimidoquinolines has been reported, with some exhibiting antioxidant, anti-inflammatory, and analgesic activities, further demonstrating the compound's versatility in medicinal chemistry (El-Gazzar, Hafez, Abu‐Hashem, & Aly, 2009).

Future Directions

properties

IUPAC Name |

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-12-10-15-18-19-17(21(15)14-7-3-2-6-13(12)14)23-11-16(22)20-8-4-5-9-20/h2-3,6-7,10H,4-5,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTGKCJXSMBWAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

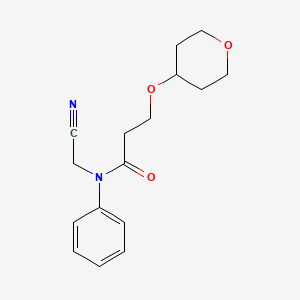

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide](/img/structure/B2378706.png)

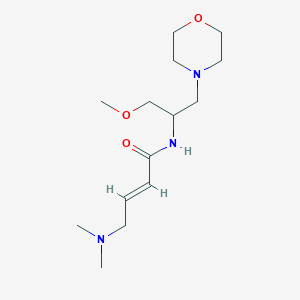

![5-(4-acetylpiperazin-1-yl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378708.png)

![methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2378712.png)

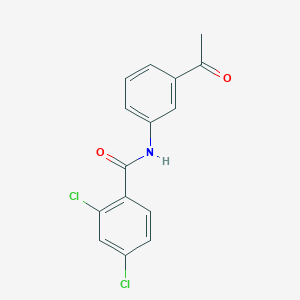

![3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378717.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378719.png)

![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)